2-Iodoxybenzoic acid

Description

Properties

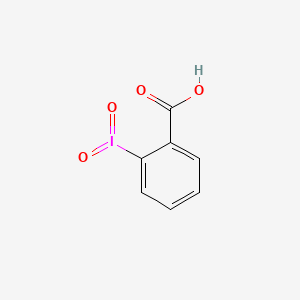

IUPAC Name |

2-iodylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYYMXYOBLWYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214521 | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64297-64-9 | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Iodoxybenzoic Acid (IBX): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has emerged as a mild, selective, and environmentally benign oxidizing agent in modern organic synthesis.[1] Its utility spans a wide range of oxidative transformations, most notably the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This guide provides an in-depth overview of the core properties, synthesis, and applications of IBX, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical and Safety Data

IBX is a white crystalline solid that is notable for its poor solubility in most common organic solvents, with the exception of dimethyl sulfoxide (DMSO).[1][2] A significant drawback of IBX is its potential for explosive decomposition upon impact or heating above 200 °C.[2] Commercially available IBX is often stabilized by the inclusion of benzoic acid and isophthalic acid.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₄ | [2][3] |

| Molar Mass | 280.02 g/mol | [2][3] |

| Melting Point | 233 °C (decomposes) | [2] |

| CAS Number | 61717-82-6 | [2] |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.14 (d, J = 8.0 Hz, 1 H), 8.03 (dd, J = 1.0, 7.5 Hz, 1 H), 8.00 (td, J = 1.5, 8.5 Hz, 1 H), 7.84 (t, J = 7.5 Hz, 1 H) | [4] |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 167.6, 146.5, 137.8, 133.4, 132.9, 131.0, 130.0, 128.0, 125.4, 124.8 | [4] |

| IR (KBr) | 1637, 1188, 1130, 1042, 749, 695 cm⁻¹ | [4] |

Synthesis of this compound (IBX)

IBX is readily prepared by the oxidation of 2-iodobenzoic acid. While historical methods employed potassium bromate and sulfuric acid, a safer and more environmentally friendly protocol utilizes Oxone (potassium peroxymonosulfate).[1]

Experimental Protocol: Synthesis of IBX from 2-Iodobenzoic Acid and Oxone

This protocol is adapted from Frigerio, M.; Santagostino, M.; Sputore, S. J. Org. Chem.1999 , 64 (12), 4537–4538.

Materials:

-

2-Iodobenzoic acid

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

-

Acetone

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve Oxone (1.3 equivalents) in deionized water.

-

To this solution, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

-

Heat the resulting suspension to 70-75 °C and stir vigorously for 3-4 hours.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake sequentially with copious amounts of cold deionized water and then with acetone.

-

Dry the resulting white solid under high vacuum to afford IBX.

Mechanism of Alcohol Oxidation

The oxidation of alcohols by IBX is generally understood to proceed via a "hypervalent twist" mechanism. This pathway involves three key steps: ligand exchange, a hypervalent twist, and subsequent elimination.

-

Ligand Exchange: The alcohol substrate coordinates to the iodine center of IBX, displacing a hydroxyl group to form an alkoxyperiodinane intermediate.

-

Hypervalent Twist: This is often the rate-determining step. The geometry around the iodine atom rearranges, bringing the α-proton of the alcohol into proximity with one of the oxygen atoms on the iodine.

-

Elimination: A concerted, five-membered cyclic transition state leads to the elimination of the oxidized carbonyl product and 2-iodosobenzoic acid (IBA), the reduced form of IBX.

Applications in Organic Synthesis

Oxidation of Primary Alcohols to Aldehydes

IBX is highly effective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, a common side reaction with many other oxidizing agents.

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | EtOAc | 80 | 1 | 95 | [5] |

| Cinnamyl alcohol | EtOAc | 80 | 1.5 | 92 | [5] |

| 1-Octanol | EtOAc | 80 | 3 | 88 | [5] |

| Geraniol | CH₂Cl₂ | 25 | 2 | 90 | [6] |

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general procedure adapted from Moore, J. D.; Finney, N. S. Org. Lett.2002 , 4 (17), 3001–3003.

Materials:

-

Primary alcohol

-

IBX (1.5 equivalents)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

Procedure:

-

To a stirred suspension of IBX in the chosen solvent, add the primary alcohol.

-

Heat the reaction mixture to reflux (typically 80 °C for ethyl acetate) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension to remove the insoluble 2-iodosobenzoic acid byproduct.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.

Oxidation of Secondary Alcohols to Ketones

IBX efficiently oxidizes a wide range of secondary alcohols to their corresponding ketones under mild conditions.

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenylethanol | EtOAc | 80 | 1 | 98 | [5] |

| Cyclohexanol | EtOAc | 80 | 2 | 94 | [5] |

| Menthol | EtOAc | 80 | 4 | 91 | [5] |

| Borneol | CH₂Cl₂ | 25 | 3 | 95 | [6] |

The experimental protocol for the oxidation of secondary alcohols is analogous to that for primary alcohols.

Oxidation of Vicinal Diols to α-Diketones

A notable feature of IBX is its ability to oxidize vicinal diols to the corresponding α-diketones without cleavage of the carbon-carbon bond, a reaction that is often challenging with other oxidants.[7]

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Hydrobenzoin | DMSO | 25 | 2 | 95 | [7] |

| 1,2-Cyclohexanediol | DMSO | 25 | 3 | 92 | [7] |

| 1,2-Octanediol | DMSO | 25 | 4 | 88 | [7] |

Experimental Protocol: Oxidation of a Vicinal Diol to an α-Diketone

This protocol is a general procedure adapted from Yadav, J. S.; Biswas, S. K.; Srinivas, R. Synthesis2006 , 4237–4241.

Materials:

-

Vicinal diol

-

IBX (3.5 equivalents)

-

Anhydrous DMSO

Procedure:

-

Dissolve the vicinal diol in DMSO.

-

Add IBX in one portion to the stirred solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a versatile and powerful oxidizing agent with a broad scope of applications in modern organic synthesis. Its ease of preparation, mild reaction conditions, and high selectivity make it an attractive alternative to traditional heavy-metal-based oxidants. While its poor solubility and potential for explosive decomposition necessitate careful handling, the development of stabilized formulations and heterogeneous reaction conditions has expanded its practical utility. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of IBX's properties and reaction protocols is essential for leveraging its full potential in the construction of complex molecules.

References

- 1. This compound: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H5IO4 | CID 108794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. audreyli.com [audreyli.com]

- 6. IBX, this compound [organic-chemistry.org]

- 7. This compound Mediated Facile Conversion of 1,3-Diols to 1,2-Diketones by Oxidative Cleavage of the C-C Bond [organic-chemistry.org]

2-Iodoxybenzoic Acid (IBX): A Comprehensive Technical Guide

Introduction: 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine compound renowned in organic synthesis as a mild, selective, and environmentally benign oxidizing agent.[1] First synthesized in 1893, its synthetic utility was largely overlooked for decades due to poor solubility in common organic solvents.[2][3] A pivotal development in 1994 revealed its solubility and effectiveness in dimethyl sulfoxide (DMSO), sparking widespread application, particularly for the oxidation of alcohols to aldehydes and ketones.[2][4] This guide provides an in-depth overview of IBX, covering its structure, properties, synthesis, and mechanistic pathways, tailored for chemistry professionals.

Structure and Physicochemical Properties

This compound is an organoiodine compound with the iodine atom in a hypervalent +5 oxidation state.[1] In its solid state, IBX exists as a polymeric network characterized by intermolecular I-O interactions, which contributes to its low solubility.[1][3] It is a white crystalline solid that is known to be heat- and impact-sensitive, posing an explosion risk at temperatures above 200°C.[1][5] For this reason, commercial preparations are often stabilized with carboxylic acids like benzoic and isophthalic acid.[5]

Two key tautomeric forms of IBX exist: the cyclic 1-hydroxy-1λ⁵,2-benziodoxole-1,3-dione form and the open-chain 2-iodylbenzoic acid form.[5][6] The acidity of IBX (pKa ≈ 2.4 in water, 6.65 in DMSO) can influence reaction pathways, sometimes leading to acid-catalyzed side reactions.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅IO₄[5] |

| Molar Mass | 280.02 g/mol [5] |

| Appearance | White crystalline solid[1][5] |

| Melting Point | 233°C (decomposes)[5] |

| Solubility | Insoluble in many common organic solvents; soluble in DMSO.[1][5] |

| CAS Number | 61717-82-6[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹³C NMR (DMSO-d₆) | δ 162.8, 146.6, 130.6, 127.8, 126.1, 122.1, 119.2 ppm.[7] |

| IR (KBr) | ν 3057, 2910, 1672 (C=O), 1251, 771, 745 cm⁻¹ (Representative values for a derivative).[7] |

| ¹H NMR | Due to poor solubility and tautomeric nature, ¹H NMR in common solvents is not standardly reported. Data for derivatives are available.[7] |

Experimental Protocols: Synthesis of IBX

The most common and user-friendly method for preparing IBX is the oxidation of 2-iodobenzoic acid using Oxone (potassium peroxymonosulfate) in water.[5][8] This procedure is environmentally safer than older methods that used reagents like potassium bromate and sulfuric acid.[5][9]

Detailed Synthesis Protocol (Oxone Method)

Objective: To synthesize this compound (IBX) from 2-iodobenzoic acid.

Reagents & Materials:

-

2-Iodobenzoic acid

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

-

Reaction flask with magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Dissolve 2-iodobenzoic acid in deionized water in a reaction flask.

-

Add an excess of Oxone (typically ~2 equivalents relative to 2-iodobenzoic acid) to the aqueous solution.[5]

-

Heat the stirred mixture to approximately 70°C.[5][8] Maintain this temperature for 1 to 3 hours. A shorter reaction time (1 hour) can increase purity (≥99%) at the cost of a slightly lower yield (77%), while a longer time (3 hours) gives a higher yield (80%) with lower purity (≥95%).[5]

-

During the reaction, a white crystalline solid (IBX) will precipitate from the solution.

-

After the heating period, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water and then with a small amount of acetone or ether to facilitate drying.

-

Dry the product under vacuum. Note: Purification by recrystallization from water is not feasible as IBX decomposes at elevated temperatures.[5]

Synthesis Workflow Diagram

Mechanism of Action: Alcohol Oxidation

IBX is most celebrated for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids.[4][5] The generally accepted mechanism for this transformation is the "hypervalent twist" mechanism.[2][5][9]

The key steps are:

-

Ligand Exchange: The alcohol substrate coordinates to the iodine center of IBX, replacing the hydroxyl group to form an alkoxyperiodinane intermediate.[5][9]

-

Hypervalent Twist: A conformational rearrangement, or "twist," occurs. This step is often rate-determining and is necessary to position the alkoxy group and the α-proton in the correct orientation for elimination.[2][5] The steric hindrance between the alcohol's alkyl group and the ortho-hydrogen of the benzoic acid ring helps drive this twist, which explains why larger alcohols can react faster.[2][5]

-

Reductive Elimination: A concerted, five-membered cyclic transition state leads to the elimination of the carbonyl product, water, and 2-iodosobenzoic acid (IBA), the reduced form of IBX.[5]

While the hypervalent twist is a widely cited model, some computational and kinetic isotope effect (KIE) studies suggest that the C-H bond cleavage during reductive elimination may be the rate-determining step in certain cases.[3][4]

Signaling Pathway for Alcohol Oxidation

Applications in Drug Development and Synthesis

The mild and selective nature of IBX makes it a valuable reagent in complex molecule synthesis, a cornerstone of drug development.

-

Selective Oxidation: Its primary use is the oxidation of primary and secondary alcohols.[5][10] It is chemoselective, tolerating many other functional groups such as amines (if protonated), esters, and amides.[8]

-

Oxidation of Diols: IBX oxidizes 1,2-diols (vicinal diols) to α-diketones without the carbon-carbon bond cleavage often seen with other oxidants.[5]

-

α-Hydroxylation and α,β-Unsaturation: IBX can be used to introduce hydroxyl groups at the α-position of ketones and to synthesize α,β-unsaturated carbonyl compounds from saturated ones.[5][8]

-

Natural Product Synthesis: The reliability of IBX has led to its use in the total synthesis of numerous complex natural products.

Safety and Handling

IBX is a high-energy compound and must be handled with care.

-

Explosive Hazard: It is sensitive to shock and can decompose explosively when heated above 200°C.[5]

-

Storage: It should be stored in a cool, dry place away from heat and shock. Using stabilized commercial formulations (SIBX) is recommended for safer handling.[5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound-a hypervalent iodine oxidant_Chemicalbook [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C7H5IO4 | CID 108794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 10. tsijournals.com [tsijournals.com]

Hypervalent Iodine Reagents: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hypervalent Iodine Chemistry

Hypervalent iodine compounds have emerged as a cornerstone of modern organic synthesis, offering a powerful and often more environmentally benign alternative to traditional heavy metal-based reagents.[1][2] These compounds feature an iodine atom in a formal oxidation state higher than the -1 found in simple alkyl or aryl iodides, typically +3 (iodine(III)) or +5 (iodine(V)). This higher oxidation state imparts unique reactivity, enabling a wide array of transformations with high selectivity and functional group tolerance.[1] The reactivity of hypervalent iodine reagents is often compared to that of transition metals, involving processes such as ligand exchange and reductive elimination.[2] Their low toxicity, ready availability, and ease of handling have made them indispensable tools in both academic research and industrial drug development.[1]

This technical guide provides an in-depth overview of the core principles and practical applications of hypervalent iodine reagents in organic synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for reaction optimization, and a thorough examination of reaction mechanisms.

Profiles of Key Hypervalent Iodine Reagents

A diverse array of hypervalent iodine reagents has been developed, each with its own specific applications and advantages. The following sections detail some of the most commonly employed reagents.

Iodine(V) Reagents

2-Iodoxybenzoic acid (IBX) is a highly effective oxidizing agent, particularly for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3] One of the significant advantages of IBX is its ability to perform these oxidations without over-oxidation to carboxylic acids in the case of primary alcohols.[4] It is also noted for its stability against moisture.[4] However, its insolubility in most common organic solvents, with the exception of DMSO, was initially a limitation.[5] More recent protocols have demonstrated its efficacy as a heterogeneous oxidant at elevated temperatures in various solvents.[3][5]

Dess-Martin periodinane (DMP) is another powerful and selective iodine(V) oxidant for the conversion of alcohols to aldehydes and ketones.[6][7] Developed in 1983, DMP offers several advantages over other oxidizing agents, including mild reaction conditions (typically room temperature), short reaction times (often 0.5-2 hours), and a relatively straightforward workup.[6][7] It is particularly valued for its high chemoselectivity and tolerance of a wide range of functional groups.[8]

Iodine(III) Reagents

(Diacetoxyiodo)benzene (PIDA) and its more reactive counterpart, phenyliodine(III) bis(trifluoroacetate) (PIFA), are versatile reagents for a variety of oxidative transformations. They are frequently used to mediate oxidative cyclizations, dearomatizations of phenols, and Hofmann-type rearrangements of amides.[9][10][11] The choice between PIDA and PIFA often depends on the desired reactivity, with PIFA being the more powerful oxidizing agent.

[Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's reagent, is a versatile iodine(III) reagent primarily used for the α-tosyloxylation of ketones.[12][13][14] It is also employed in the oxidation of olefins, ring contractions and expansions, and the dearomatization of phenols.[12][14] The reactivity of Koser's reagent can be fine-tuned by introducing substituents on the aryl ring.[12][14]

Togni's reagents are a class of electrophilic trifluoromethylating agents that have revolutionized the introduction of the trifluoromethyl (CF3) group into organic molecules.[15] These hypervalent iodine(III) reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are effective for the trifluoromethylation of a wide range of nucleophiles, including carbon, sulfur, and phosphorus centers.[15] They are also widely used in copper-catalyzed trifluoromethylation reactions of unsaturated systems.[16]

Quantitative Data on Hypervalent Iodine Reactions

The following tables summarize quantitative data for a range of reactions mediated by hypervalent iodine reagents, providing a comparative overview of their efficacy under various conditions.

Table 1: Oxidation of Alcohols to Carbonyl Compounds

| Entry | Alcohol | Reagent | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | IBX (1.0 eq), β-cyclodextrin (0.1 eq) | Water/acetone, rt | 12 | 98 | [4] |

| 2 | 1-Octanol | IBX (1.0 eq), β-cyclodextrin (0.1 eq) | Water/acetone, rt | 12 | 85 | [4] |

| 3 | Cinnamyl alcohol | IBX (3.0 eq) | Ethyl acetate, 80 °C | 3 | 95 | [5] |

| 4 | 2-Octanol | IBX (3.0 eq) | Ethyl acetate, 80 °C | 3 | 91 | [5] |

| 5 | Geraniol | DMP (1.2 eq) | CH2Cl2, rt | 2-4 | >95 | [8] |

| 6 | 4-Nitrobenzyl alcohol | DMP (1.2 eq) | CH2Cl2, rt | 2-4 | >95 | [8] |

Table 2: α-Tosyloxylation of Ketones with Koser's Reagent (HTIB)

| Entry | Ketone | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Acetophenone | HTIB, Acetonitrile, Ultrasound (55 °C) | 10 | 85 | [17] |

| 2 | Propiophenone | HTIB, Acetonitrile, Ultrasound (55 °C) | 15 | 82 | [17] |

| 3 | Cyclopentanone | HTIB, Acetonitrile, Ultrasound (55 °C) | 15 | 62 | [17] |

| 4 | Cycloheptanone | HTIB, Acetonitrile, Ultrasound (55 °C) | 15 | 58 | [17] |

Table 3: Electrophilic Trifluoromethylation with Togni's Reagent II

| Entry | Substrate | Catalyst | Conditions | Yield (%) | Reference | |---|---|---|---|---| | 1 | Aniline | Ni(acac)2 | DMA, 60 °C | 90 |[18][19] | | 2 | 4-Vinylbiphenyl | CuI | DMF, K2CO3, 35 °C | >98 |[20] | | 3 | Phenylboronic acid | CuI, 1,10-phenanthroline | Diglyme, K2CO3, 35 °C | 95 |[21] | | 4 | (E)-Styrylboronic acid | CuI, 1,10-phenanthroline | Diglyme, K2CO3, 35 °C | 85 |[21] |

Table 4: Oxidative Dearomatization of Phenols with PIDA

| Entry | Phenol | Conditions | Time (min) | Yield (%) | Reference | |---|---|---|---|---| | 1 | 2,6-Dimethylphenol | PIDA, CH3CN/H2O, 0 °C | 20 | 85 |[11] | | 2 | 2-tert-Butyl-4-methylphenol | PIDA, CH3CN/H2O, 0 °C | 20 | 75 |[11] | | 3 | 4-Phenylphenol | PIDA, CH3CN/H2O, 0 °C | 20 | 60 |[11] |

Reaction Mechanisms and Workflows

Understanding the mechanisms of hypervalent iodine-mediated reactions is crucial for predicting outcomes and optimizing reaction conditions.

Mechanism of Dess-Martin Periodinane (DMP) Oxidation

The oxidation of an alcohol by DMP proceeds through a ligand exchange step, where the alcohol displaces an acetate group on the iodine center. This is followed by an intramolecular proton transfer and subsequent reductive elimination to afford the carbonyl compound and the reduced iodine(III) byproduct.

Caption: Mechanism of DMP Oxidation of Alcohols.

General Experimental Workflow

A typical experimental workflow for a reaction involving a hypervalent iodine reagent involves the dissolution of the substrate, addition of the reagent, monitoring the reaction, and subsequent workup to isolate the product and remove the iodine-containing byproducts.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following protocols are representative examples of synthetic transformations using hypervalent iodine reagents.

Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

This protocol is a general procedure for the oxidation of a primary alcohol to the corresponding aldehyde.

Materials:

-

Primary alcohol (1.0 eq.)

-

Dess-Martin periodinane (1.2 eq.)

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of the primary alcohol (1 eq.) in dichloromethane (10 volumes), add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 2 to 4 hours.[8]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol for the Oxidation of a Secondary Alcohol to a Ketone using IBX

This protocol describes a user-friendly procedure for the oxidation of a secondary alcohol to a ketone using IBX at elevated temperature.[5]

Materials:

-

Secondary alcohol (1.0 mmol)

-

o-Iodoxybenzoic acid (IBX) (3.0 mmol)

-

Ethyl acetate

Procedure:

-

Dissolve the secondary alcohol (1.0 mmol) in ethyl acetate (7 mL).[5]

-

Add IBX (3.0 mmol) to the solution.[5]

-

Immerse the resulting suspension in a preheated oil bath at 80 °C and stir vigorously.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble iodine byproducts.

-

Wash the filtered solids with ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Protocol for the Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid using Togni's Reagent

This protocol details the copper-catalyzed trifluoromethylation of an arylboronic acid.[21]

Materials:

-

Arylboronic acid (1.0 eq.)

-

Togni's Reagent II (1.2 eq.)

-

Copper(I) iodide (CuI) (0.1 eq.)

-

1,10-Phenanthroline (0.1 eq.)

-

Potassium carbonate (K2CO3) (2.0 eq.)

-

Diglyme

Procedure:

-

In a reaction vessel, combine the arylboronic acid (1.0 eq.), Togni's Reagent II (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.1 eq.), and K2CO3 (2.0 eq.).[21]

-

Add anhydrous diglyme as the solvent.[21]

-

Stir the reaction mixture at 35 °C for 14 hours under an inert atmosphere.[21]

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated arene.

Safety and Handling of Hypervalent Iodine Reagents

While generally less toxic than heavy metal reagents, hypervalent iodine compounds are oxidizing agents and should be handled with appropriate care.

-

Dess-Martin Periodinane (DMP): DMP is an oxidizing solid and may intensify fire.[22][23] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[22][23] It is also reported to be sensitive to moisture and air.[24] Heating may cause an explosion.[24] Always handle DMP in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25] Store in a cool, dry place away from combustible materials.[25]

-

o-Iodoxybenzoic Acid (IBX): IBX is a potentially shock-sensitive explosive and should be handled with caution.[26] It is recommended to use stabilized formulations when available.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for any specific hypervalent iodine reagent before use.[22][23][24][25][27] Avoid inhalation of dusts and contact with skin and eyes.[25] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[24]

-

Waste Disposal: Dispose of hypervalent iodine reagents and their byproducts in accordance with local regulations for chemical waste.[28][29] Quenching with a reducing agent like sodium thiosulfate can be a useful step in the workup to neutralize any unreacted oxidant.

By adhering to these guidelines and protocols, researchers can safely and effectively harness the synthetic power of hypervalent iodine reagents to advance their scientific endeavors.

References

- 1. Hypervalent Iodine Compounds [organic-chemistry.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. audreyli.com [audreyli.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 14. scispace.com [scispace.com]

- 15. Togni Reagent II - Enamine [enamine.net]

- 16. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BJOC - Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent [beilstein-journals.org]

- 21. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. carlroth.com [carlroth.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. carlroth.com [carlroth.com]

- 28. orgsyn.org [orgsyn.org]

- 29. smif.pratt.duke.edu [smif.pratt.duke.edu]

A Technical Guide to the Reaction Mechanism of 2-Iodoxybenzoic Acid (IBX)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) compound that has emerged as a remarkably mild, selective, and environmentally benign oxidizing agent in modern organic synthesis.[1][2] Since its synthetic utility was popularized, significant research has focused on elucidating the precise mechanism of its oxidative action, particularly in the conversion of alcohols to aldehydes and ketones.[1][3] Initially, a "hypervalent twist" was proposed as the rate-determining step, but a growing body of kinetic and computational evidence has shifted the consensus towards a mechanism involving rate-determining reductive elimination. This guide provides an in-depth examination of the core reaction mechanisms, presents key quantitative data from mechanistic studies, details relevant experimental protocols, and visualizes the accepted pathways.

The Nature of the Oxidant and Mechanistic Overview

IBX is a white, crystalline solid that is famously insoluble in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[2][4][5] This low solubility was a major impediment to its use for many years. Structurally, IBX exists as a polymeric network in the solid state, which contributes to its insolubility. In DMSO, the solvent molecules coordinate to the iodine center, breaking down the polymeric structure and activating the reagent for oxidation.

The oxidation of alcohols to carbonyl compounds is the most prominent application of IBX.[2] The overall transformation involves the reduction of the iodine(V) center in IBX to an iodine(III) species, 2-iodosylbenzoic acid (IBA), which is then further reduced or disproportionates. The currently accepted mechanism for this process proceeds through two key sequential steps:

-

Ligand Exchange: The alcohol substrate rapidly and reversibly coordinates to the iodine(V) center, displacing a hydroxyl group to form an alkoxy-λ⁵-iodinane intermediate.[6][7]

-

Reductive Elimination: This is the key oxidative step where the intermediate undergoes a concerted, intramolecular elimination. This step involves the cleavage of the α-C-H bond of the alcohol, formation of the carbonyl π-bond, and reduction of the iodine center.[1][3]

Crucially, extensive computational studies and kinetic isotope effect (KIE) experiments have demonstrated that this second step, the reductive elimination involving C-H bond scission, is the rate-determining step (RDS) of the reaction.[1][8][9]

Visualizing the Core Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways proposed for the IBX-mediated oxidation of a primary alcohol.

Caption: The accepted mechanism involving rate-determining reductive elimination.

While the reductive elimination pathway is now favored, the "hypervalent twist" mechanism was an important historical proposal. It posited that a conformational rearrangement of the intermediate was the rate-limiting step, preceding a fast elimination.

Caption: The historical hypervalent twist mechanism, now largely superseded.

Quantitative Mechanistic Data

Mechanistic proposals are substantiated by quantitative experimental and computational data. The evidence refuting the hypervalent twist and supporting the reductive elimination pathway is summarized below.

Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE (kH/kD > 2) is observed for IBX oxidations, indicating that the C-H bond is indeed broken during the RDS. This finding is inconsistent with the hypervalent twist being the rate-limiting step, as that step involves no C-H bond cleavage.[1][8][9]

Table 1: Implications of Kinetic Isotope Effect (KIE) Data

| Observation | Interpretation | Conclusion on Mechanism |

|---|---|---|

| Significant primary KIE (kH/kD > 2) is observed when the α-hydrogen of the alcohol is replaced with deuterium. | Cleavage of the α-C-H bond is part of the slowest step of the reaction. | Supports the Reductive Elimination mechanism, where C-H cleavage is the RDS. |

| Negligible KIE would be expected if a conformational change was the RDS. | The observed KIE is inconsistent with a rate-limiting conformational change. | Contradicts the Hypervalent Twist mechanism. |

Computational Data for the Hypervalent Twist Proposal

Early computational studies provided activation energies for the proposed steps of the hypervalent twist mechanism for the oxidation of methanol. While these calculations initially supported the twist as the RDS, they are inconsistent with the experimental KIE data.[6] More recent computations using larger basis sets have shown that reductive elimination is the RDS.[1][3]

Table 2: Calculated Activation Energies for the Proposed Hypervalent Twist Mechanism (Methanol Oxidation)

| Mechanistic Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Ligand Exchange | 9.1 | [6] |

| Hypervalent Twist (Proposed RDS) | 12.1 | [6] |

| Elimination | 4.7 |[6] |

Experimental Protocols

The following sections provide standardized protocols for the preparation of IBX and its use in a typical oxidation reaction.

Preparation of this compound (IBX)

IBX can be readily prepared from the inexpensive 2-iodobenzoic acid using Oxone as the oxidant in water.[2] This procedure is environmentally friendly, with sulfate salts being the only byproducts.[2]

Protocol:

-

To a stirred solution of 2-iodobenzoic acid (1.0 eq) in deionized water, add Oxone (2KHSO₅·KHSO₄·K₂SO₄) (approx. 2.0-3.0 eq).

-

Heat the resulting suspension to 70 °C and maintain for 1-3 hours.

-

During heating, the suspension will become a clear solution before a white solid precipitates.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the white, crystalline IBX by vacuum filtration, wash with cold water and then acetone, and dry under vacuum. The product is typically obtained in high yield (≥80%) and purity (≥95%).[2]

General Protocol for Alcohol Oxidation with IBX

This protocol describes a user-friendly procedure for the oxidation of an alcohol in a common organic solvent where IBX is largely insoluble, simplifying workup.[10]

Protocol:

-

Dissolve the alcohol substrate (e.g., Piperonyl alcohol, 1.0 mmol) in a suitable solvent (e.g., Ethyl Acetate, 7 mL).

-

Add solid IBX (3.0 eq, 3.0 mmol) to the solution. The oxidant will remain largely as a suspension.

-

Immerse the reaction flask in a preheated oil bath (e.g., 80 °C) and stir the suspension vigorously.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solid byproducts (IBA and unreacted IBX) by filtration through a medium glass frit or a pad of Celite.

-

Wash the collected solids with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude carbonyl product.

-

Purify the product as necessary by standard methods (e.g., column chromatography, distillation).

Caption: A typical experimental workflow for IBX-mediated alcohol oxidation.

Conclusion

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. tsijournals.com [tsijournals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Twist of the Twist Mechanism, this compound (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. audreyli.com [audreyli.com]

The IBX Hypervalent Twisting Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones. A key feature of its reaction mechanism is the "hypervalent twist," a conformational change required to facilitate the oxidation. This guide provides a detailed exploration of the IBX-mediated oxidation of alcohols, with a focus on the mechanistic debate surrounding the rate-determining step. It consolidates quantitative data, outlines experimental protocols, and presents signaling pathways and workflows through detailed diagrams, serving as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to this compound (IBX)

This compound (IBX) is a powerful and selective oxidizing agent used extensively in organic synthesis.[1] It is particularly valued for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids.[1] Despite its discovery in 1893, its synthetic utility was largely overlooked for about a century due to its insolubility in common organic solvents. The use of dimethyl sulfoxide (DMSO) as a solvent unlocked its potential, leading to its widespread adoption.

Key Properties of IBX:

-

Selective Oxidation: Efficiently oxidizes alcohols to carbonyl compounds with high chemoselectivity.

-

Mild Reaction Conditions: Reactions are typically carried out under neutral conditions and at room temperature or with gentle heating.

-

Stability: IBX is a white, crystalline solid that can be stabilized for storage.

The Core Mechanism: A Tale of Two Steps

The oxidation of alcohols by IBX is generally understood to proceed through a three-step sequence:

-

Ligand Exchange: The alcohol substrate coordinates to the iodine center of IBX, displacing a hydroxyl group to form an alkoxyperiodinane intermediate.

-

Hypervalent Twist: A conformational rearrangement of the intermediate occurs, positioning the alkoxy group for elimination.

-

Reductive Elimination: A concerted process involving the cleavage of the C-H bond of the alcohol moiety and the I-O bond, leading to the formation of the carbonyl product and 2-iodosobenzoic acid (IBA).

A significant debate in the field centers on which of these latter two steps is the rate-determining step (RDS) of the reaction.

The "Hypervalent Twist as RDS" Hypothesis

Initial computational studies proposed that the hypervalent twist is the rate-determining step.[1] This hypothesis suggests that the steric interactions between the alkoxy group and the ortho-substituent on the benzene ring of IBX drive the twist. This model successfully explained the observation that bulkier alcohols often react faster than smaller ones, as the increased steric hindrance would accelerate the twist.

The "Reductive Elimination as RDS" Hypothesis

More recent evidence from both experimental and computational studies has challenged the initial hypothesis, suggesting that the reductive elimination, which involves the cleavage of the C-H bond, is the rate-determining step.[2][3][4]

The primary evidence for this revised mechanism comes from Kinetic Isotope Effect (KIE) studies. A significant primary KIE is observed when the α-hydrogen of the alcohol is replaced with deuterium, indicating that the C-H bond is broken in the rate-determining step. If the hypervalent twist were the RDS, a much smaller secondary KIE would be expected.

Furthermore, advanced computational studies using larger basis sets and more sophisticated density functional theory (DFT) models have calculated a higher energy barrier for the reductive elimination transition state compared to the hypervalent twist.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the two proposed mechanistic pathways for the oxidation of an alcohol by IBX.

Figure 1: Proposed mechanism with the hypervalent twist as the rate-determining step (RDS).

Figure 2: Revised mechanism with reductive elimination as the rate-determining step (RDS).

Quantitative Data

Computational studies have provided valuable insights into the energetics of the IBX oxidation mechanism. The following table summarizes the calculated activation energies for the key steps in the oxidation of methanol to formaldehyde.

| Mechanistic Step | Activation Energy (kcal/mol) |

| Ligand Exchange | 9.1 |

| Hypervalent Twist | 12.1 |

| Reductive Elimination | 4.7 |

Data from computational studies on the oxidation of methanol.

It is important to note that the relative heights of the energy barriers for the hypervalent twist and reductive elimination are a subject of ongoing research and depend on the computational model employed.

Experimental Protocols

Synthesis of IBX

A common and reliable method for the preparation of IBX involves the oxidation of 2-iodobenzoic acid with Oxone®.

Figure 3: Experimental workflow for the synthesis of IBX.

Detailed Protocol:

-

Dissolve Oxone®: A solution of Oxone® (potassium peroxymonosulfate) is prepared in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2-Iodobenzoic Acid: 2-Iodobenzoic acid is added to the Oxone® solution.

-

Heating: The reaction mixture is heated to 70-75 °C and stirred vigorously for 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, the flask is cooled in an ice bath to 0-5 °C to induce the precipitation of IBX.

-

Filtration and Washing: The white precipitate is collected by vacuum filtration and washed sequentially with cold water and acetone to remove any unreacted starting materials and byproducts.

-

Drying: The resulting white crystalline solid is dried under vacuum to yield pure IBX.

Kinetic Isotope Effect (KIE) Studies

To determine the rate-determining step, KIE experiments are performed by comparing the reaction rates of an alcohol and its deuterated analogue (e.g., benzyl alcohol vs. α,α-dideuteriobenzyl alcohol).

General Protocol:

-

Prepare Reaction Mixtures: Two parallel reactions are set up under identical conditions (concentration, temperature, solvent). One reaction contains the non-deuterated alcohol, and the other contains the deuterated alcohol.

-

Initiate and Monitor the Reaction: The reactions are initiated by the addition of IBX. The progress of each reaction is monitored over time by a suitable analytical technique, such as ¹H NMR spectroscopy or gas chromatography (GC), by tracking the disappearance of the starting material or the appearance of the product.

-

Determine Reaction Rates: The initial rates of both reactions are determined from the kinetic data.

-

Calculate KIE: The KIE is calculated as the ratio of the rate constant for the non-deuterated alcohol (kH) to the rate constant for the deuterated alcohol (kD). A kH/kD value significantly greater than 1 indicates a primary kinetic isotope effect.

Computational Chemistry Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the reaction mechanism and energetics of the IBX oxidation.

General Methodology:

-

Model System: A model system, such as the reaction of methanol or benzyl alcohol with IBX, is chosen for the calculations.

-

Software: A quantum chemistry software package (e.g., Gaussian, ORCA) is used to perform the calculations.

-

Method: A suitable DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., def2-TZVP, 6-31G*) are selected. The choice of functional and basis set is crucial for obtaining accurate results.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Profile: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface and determine the activation energies for each step.

-

Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using implicit or explicit solvent models.

Conclusion

The IBX hypervalent twisting mechanism is a fascinating and complex process that has been the subject of considerable research. While the exact nature of the rate-determining step remains an area of active investigation, the current consensus, supported by compelling kinetic and computational evidence, points towards the reductive elimination step. A thorough understanding of this mechanism is crucial for the rational design of new hypervalent iodine reagents and for optimizing their application in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a solid foundation for researchers to delve deeper into this important area of organic chemistry.

References

An In-depth Technical Guide to the Tautomerism and Acidity of 2-Iodoxybenzoic Acid (IBX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its mild and selective oxidizing capabilities in modern organic synthesis. Despite its widespread use, a nuanced understanding of its fundamental chemical properties, specifically its tautomeric equilibrium and acidity, is critical for optimizing reaction conditions and predicting reactivity. This technical guide provides a comprehensive examination of the structural tautomers of IBX, its acidity in different media, and the experimental and computational evidence that underpins our current understanding. Detailed protocols for its synthesis and the determination of its acid dissociation constant (pKa) are presented, alongside quantitative data and mechanistic visualizations to offer a thorough resource for researchers in synthetic chemistry and drug development.

Introduction to this compound (IBX)

First synthesized in 1893, this compound (IBX) has emerged as a powerhouse in synthetic organic chemistry, particularly for the oxidation of alcohols to aldehydes and ketones.[1] Its appeal lies in its high selectivity, operational simplicity, and its nature as a metal-free, environmentally benign alternative to heavy-metal-based oxidants.[2] Though its utility was initially hampered by poor solubility in common organic solvents, the discovery of its solubility in dimethyl sulfoxide (DMSO) unlocked its broad synthetic potential.[3] IBX is commercially available, often stabilized with benzoic and isophthalic acids to mitigate its explosive nature at temperatures above 200°C.[1][4]

A deeper understanding of IBX's chemical behavior requires an analysis of its structure. It is not a simple carboxylic acid but exists in a tautomeric equilibrium, which significantly influences its physical and chemical properties, including its acidity and reactivity.

Tautomerism in this compound

IBX primarily exists in a dynamic equilibrium between two tautomeric forms: the open-chain carboxylic acid form (1b ) and the more stable, cyclic benziodoxolone form (1a ).[1][4][5] The cyclic form is a pseudo-five-membered ring structure, formally named 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide.

The equilibrium between these two forms is a critical aspect of IBX chemistry, influencing its solubility, stability, and mode of action in oxidation reactions. While the open-chain form possesses a traditional carboxylic acid moiety, the cyclic tautomer is the predominant species in the solid state and in solution.

Spectroscopic Evidence

Spectroscopic analysis provides key insights into the dominant tautomeric form of IBX.

-

Infrared (IR) Spectroscopy: The IR spectrum of IBX typically shows a strong carbonyl (C=O) stretching absorption in the range of 1637-1687 cm⁻¹.[6][7] This is slightly lower than a typical carboxylic acid C=O stretch, which is consistent with the carbonyl group within the cyclic iodoxolone structure. The open-chain form would be expected to show a carboxylic C=O stretch closer to 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. The absence of this broad O-H absorption and the position of the carbonyl peak support the cyclic form as the major tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of IBX in DMSO-d₆ consistently shows a complex multiplet pattern for the aromatic protons in the region of δ 7.84–8.14 ppm.[7][8] The acidic proton of the I-OH group in the cyclic tautomer is often broad and may exchange with residual water in the solvent, making it difficult to observe definitively. A carboxylic acid proton of the open-chain tautomer would be expected to appear significantly downfield (typically δ 10-13 ppm), and its low concentration makes it challenging to detect.

Computational Analysis

Computational studies, particularly those using Density Functional Theory (DFT), are essential for quantifying the relative stabilities of the tautomers. While specific quantitative data on the relative energies of the IBX tautomers is not widely published in readily accessible literature, DFT calculations on related hypervalent iodine compounds and their reaction mechanisms consistently model the cyclic form as the ground state structure. For instance, calculations on the oxidation of phenols by IBX show the cyclic isomer to be the most stable starting point for the reaction, with the open-chain form being a higher-energy intermediate.[1][7]

Table 1: Summary of Computational Data on IBX Tautomer Stability

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclic (1a) | DFT (various) | 0 (Reference) | Inferred from[1][7] |

| Open-Chain (1b) | DFT (various) | > 0 (Higher Energy) | Inferred from[1][7] |

Note: Precise relative energy values are not available in the cited literature; however, the cyclic form is consistently treated as the lower-energy, more stable isomer.

Acidity of this compound

Despite its name, the acidity of IBX does not stem from a standard carboxylic acid group, but rather from the hydroxyl group attached to the hypervalent iodine atom in the predominant cyclic tautomer. This proton is surprisingly acidic, a property that can influence its reactivity and catalytic behavior.[9]

The acid dissociation constants (pKa) of IBX have been determined in both water and DMSO, highlighting its nature as a moderately strong acid on the organic scale.[1][9]

Table 2: Acidity of this compound (IBX)

| Solvent | pKa Value | Reference |

|---|---|---|

| Water (H₂O) | 2.4 | [1][9] |

| Dimethyl Sulfoxide (DMSO) | 6.65 |[1] |

The relatively low pKa in water (2.4) indicates that IBX is a stronger acid than benzoic acid (pKa ≈ 4.2). This enhanced acidity is attributed to the electron-withdrawing nature of the hypervalent iodine center, which stabilizes the resulting conjugate base. This acidity can play a role in acid-catalyzed side reactions, such as isomerization, that sometimes accompany IBX-mediated oxidations.[1]

Experimental Protocols

Synthesis of this compound (IBX)

A widely used, safe, and environmentally friendly procedure for the synthesis of IBX utilizes Oxone® (potassium peroxymonosulfate) as the oxidant.[3]

Methodology:

-

Reaction Setup: To a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄, ~1.3 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent).

-

Heating: Stir the resulting suspension and heat to 70–75 °C for 3 to 4 hours. The mixture will remain a suspension.

-

Cooling and Precipitation: Cool the reaction mixture to 0–5 °C in an ice bath with slow stirring to ensure complete precipitation of the product.

-

Filtration: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with copious amounts of cold water, followed by a wash with cold acetone to facilitate drying.

-

Drying: Dry the white crystalline solid under high vacuum to yield pure IBX (>95% purity). The product should be stored away from heat and shock.[3][7]

Determination of pKa by Potentiometric Titration

While the specific protocol used to determine the pKa of IBX is detailed in specialized literature, a general and reliable method involves potentiometric titration. This procedure is suitable for determining the pKa of moderately acidic compounds like IBX in aqueous media.[9]

Methodology:

-

Solution Preparation: Prepare a dilute aqueous solution of IBX (e.g., 1-10 mM). It may be necessary to add a co-solvent like ethanol to aid dissolution before diluting with water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration: Place a known volume of the IBX solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point at the equivalence point. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[10]

Mechanistic Implications of Tautomerism and Acidity

The structure and acidity of IBX are integral to its function as an oxidant. The oxidation of alcohols is proposed to proceed via a hypervalent twist mechanism .[1][4] The acidity of the I-OH proton is crucial for the initial step of the reaction: ligand exchange.

-

Ligand Exchange: The alcohol substrate coordinates to the electrophilic iodine center. This is facilitated by the exchange of the acidic proton on the IBX hydroxyl group with the alcohol, forming an alkoxy-periodinane intermediate. The acidity of IBX makes this initial proton and ligand exchange kinetically accessible.[10]

-

Hypervalent Twist: This intermediate undergoes a conformational rearrangement, or "twist," which is often the rate-determining step.[1] This twist moves the relevant atoms into the correct geometry for the final elimination step.

-

Reductive Elimination: A concerted process involving the abstraction of the α-proton from the alcohol moiety and the collapse of the hypervalent iodine species leads to the formation of the carbonyl product, 2-iodosobenzoic acid (IBA), and water.

The tautomeric equilibrium may also play a role. While the cyclic form is the resting state, the open-chain form could be involved in certain reaction pathways or side reactions, particularly under conditions that favor its formation, although this is less commonly invoked in the primary oxidation mechanism.

Conclusion

This compound (IBX) is a fundamentally important oxidant whose reactivity is governed by its unique structural and electronic properties. The existence of a tautomeric equilibrium, with the cyclic 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide form being predominant, is a defining feature. This structure confers a notable degree of acidity (pKa ≈ 2.4 in water) to the hydroxyl proton attached to the iodine atom, which is a key facilitator in the initial ligand exchange step of oxidation reactions. A thorough understanding of these principles, supported by the experimental and computational data presented, is essential for the rational design and optimization of synthetic routes employing this versatile reagent. This guide serves as a foundational resource for researchers aiming to leverage the full potential of IBX in complex molecule synthesis and drug development.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identifying the Tautomeric Form of a Deoxyguanosine-Estrogen Quinone Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

2-Iodoxybenzoic Acid (IBX): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent that has become an indispensable tool in modern organic synthesis. This document covers the historical discovery, synthesis, properties, and diverse applications of IBX, with a focus on providing practical information for laboratory use.

Discovery and History

This compound was first synthesized in 1893 by the German chemists Conrad Willgerodt and Victor Meyer. However, its utility as a mild and selective oxidizing agent remained largely unrecognized for nearly a century, primarily due to its insolubility in common organic solvents and concerns about its explosive nature. The resurgence of interest in IBX began in the 1980s and 1990s, largely through the work of Daniel Dess and J. C. Martin, who developed the more soluble and widely used Dess-Martin periodinane (DMP) from IBX.[1][2][3] Subsequent research by various groups, including that of K. C. Nicolaou, has greatly expanded the scope of IBX applications in organic synthesis.[4][5]

Synthesis of this compound (IBX)

The original synthesis of IBX involved the use of potassium bromate and sulfuric acid, which raised safety concerns due to the potential for explosive side products.[6] A safer and more common laboratory preparation now utilizes Oxone (potassium peroxymonosulfate) as the oxidant.[6][7]

Experimental Protocol: Synthesis of IBX using Oxone [8]

-

Reaction Setup: To a stirred suspension of Oxone (1.47 equivalents) in deionized water, add 2-iodobenzoic acid (1.00 equivalent) in one portion at room temperature.

-

Heating: Warm the resulting white suspension to 70 °C. It is crucial to maintain the internal temperature at or below this point. Stir the mixture at this temperature for approximately three hours.

-

Monitoring: The reaction progress can be monitored by taking an aliquot, dissolving it in deuterated DMSO, and analyzing by ¹H NMR to confirm the disappearance of the starting material.

-

Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath (0 °C) for 90 minutes to precipitate the product.

-

Filtration and Washing: Collect the white, microcrystalline powder by vacuum filtration through a large Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold acetone.

-

Drying: Dry the product under high vacuum overnight to yield IBX as a white powder.

Physicochemical Properties

IBX is a white, crystalline solid with limited solubility in many common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[6][9] It is known to be heat- and impact-sensitive, particularly when impure.[2][9] Commercially available IBX is often stabilized with carboxylic acids such as benzoic acid and isophthalic acid to mitigate its explosive nature.[6][9]

| Property | Value | Reference |

| Molar Mass | 280.02 g/mol | [9] |

| Melting Point | 233 °C (decomposes) | [9] |

| Appearance | White crystalline solid | [9] |

| Solubility | Insoluble in many common organic solvents; soluble in DMSO | [6][9] |

| pKa (in water) | 2.4 | [9] |

| pKa (in DMSO) | 6.65 | [9] |

Mechanism of Oxidation

The oxidation of alcohols to aldehydes and ketones by IBX is proposed to occur via a "hypervalent twist" mechanism.[6][9] This process involves an initial ligand exchange between the alcohol and the hydroxyl group on the iodine center, followed by a conformational change (the "twist") that brings the alkoxy group into the appropriate geometry for a concerted elimination to form the carbonyl compound and 2-iodosobenzoic acid (IBA).[6]

Relationship to Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a highly useful oxidizing agent that is prepared by the acetylation of IBX with acetic anhydride.[2][10] DMP exhibits improved solubility in common organic solvents compared to IBX, which has contributed to its widespread adoption in organic synthesis.[2][10]

Experimental Protocol: Synthesis of Dess-Martin Periodinane from IBX [8]

-

Reaction Setup: To solid IBX, add acetic acid (13.0 equivalents) followed by acetic anhydride (9.1 equivalents) sequentially via syringe.

-

Heating: Heat the flask to an internal temperature of 85 °C and stir vigorously for 30 minutes. The white suspension should become a yellow solution.

-

Cooling and Precipitation: Turn off the heat and allow the reaction flask to cool slowly to room temperature under an inert atmosphere. Subsequently, chill the solution to -30 °C for two hours to precipitate the product.

-

Isolation: Collect the granular white precipitate by vacuum filtration in a Büchner funnel under a flow of nitrogen.

Applications in Organic Synthesis

IBX is a versatile oxidizing agent with a broad range of applications beyond the oxidation of simple alcohols.[4][5][7] Key transformations include:

-

Oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9]

-

Oxidation of 1,2-diols to α-hydroxy ketones without cleavage of the carbon-carbon bond.[7]

-

Oxidative cleavage of glycols to aldehydes or ketones under modified conditions.[9]

-

α-Hydroxylation and α,β-unsaturation of carbonyl compounds.[4][9]

-

Oxidation of benzylic and allylic C-H bonds .[7]

Safety and Handling

Pure IBX is a heat- and shock-sensitive explosive and should be handled with appropriate caution.[9][11][12][13][14] Commercial preparations are stabilized, but care should still be exercised.[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling IBX.[11][13]

-

Handling: Avoid grinding or subjecting the solid to impact.[2] Use in a well-ventilated fume hood.[11][13]

-

Storage: Store in a cool, dry place away from heat and sources of ignition.[12][13]

-

In case of fire: Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[11]

This guide is intended to provide a detailed overview of this compound. For specific applications and experimental conditions, it is essential to consult the primary literature. Always perform a thorough risk assessment before conducting any chemical reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. IBX, this compound [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. tsijournals.com [tsijournals.com]

- 7. This compound: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

2-Iodoxybenzoic Acid (IBX): A Comprehensive Technical Guide

Introduction

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) compound that has emerged as a versatile and powerful oxidizing agent in modern organic synthesis.[1][2] First prepared in 1893, its synthetic utility was largely overlooked for decades due to its insolubility in common organic solvents.[1] However, the discovery of its effectiveness in dimethyl sulfoxide (DMSO) and under heated conditions in other solvents has led to a renaissance in its application.[1][3] IBX is particularly valued for its mild reaction conditions and high selectivity, especially in the oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[1][3][4] This guide provides an in-depth review of IBX, covering its synthesis, properties, reaction mechanisms, and diverse applications, with a focus on experimental protocols and quantitative data for the research scientist.

Synthesis of this compound

A widely adopted, safe, and environmentally friendly procedure for the synthesis of IBX involves the oxidation of 2-iodobenzoic acid with Oxone (potassium peroxymonosulfate) in water.[1][5][6] This method avoids the use of hazardous reagents like potassium bromate and sulfuric acid.[6]

Experimental Protocol: Preparation of IBX from 2-Iodobenzoic Acid and Oxone

-

Reagents: 2-Iodobenzoic acid, Oxone (2KHSO₅·KHSO₄·K₂SO₄), deionized water, acetone.

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, dissolve Oxone (approx. 1.3-1.5 equivalents) in deionized water.

-

Add 2-iodobenzoic acid (1 equivalent) to the solution at once. The mixture will initially be a thick slurry.[7]

-

Heat the reaction mixture to 70-73 °C and stir vigorously for 1-3 hours. During this time, the thick slurry will transform into a fine, easily stirrable suspension.[6][7]

-

After the reaction is complete, cool the suspension to 0-5 °C in an ice bath for approximately 1.5 hours with gentle stirring.

-

Collect the white, crystalline solid by filtration through a sintered glass funnel.

-

Wash the solid product sequentially with copious amounts of cold deionized water and then with cold acetone to remove impurities and facilitate drying.

-

Dry the resulting white crystalline IBX at room temperature under vacuum. A typical yield is around 80%.[6][7]

-

Physical Properties and Safety

IBX is a white, crystalline, non-hygroscopic solid. A significant drawback is its insolubility in many common organic solvents, with the notable exception of DMSO.[1][6] However, reactions can often be performed in a slurry or at elevated temperatures in solvents like ethyl acetate.[1]

Safety and Handling:

-

IBX is a strong oxidant and is corrosive, causing severe skin burns and eye damage.[8] It is also a respiratory tract irritant.[8] Always handle IBX in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

-

Crucially, IBX is impact-sensitive and can decompose explosively when heated above 200 °C or under confinement.[6][9] Avoid grinding the solid or heating it directly. Commercial preparations are often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[6] When performing reactions, ensure proper temperature control and avoid sealed vessels.

| Property | Value | Reference |

| Formula | C₇H₅IO₄ | [6] |

| Molar Mass | 280.02 g/mol | [6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 233 °C (decomposes) | [6] |

| Solubility | Insoluble in most organic solvents; soluble in DMSO | [1][6] |

| pKa (in DMSO) | 6.65 | [6] |

Mechanism of Oxidation

The oxidation of alcohols by IBX is proposed to proceed through a ligand exchange followed by a unique "hypervalent twist" and reductive elimination.[6] This mechanism avoids the formation of free carbocation intermediates, contributing to the mildness and selectivity of the reagent.

-

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, replacing a hydroxyl group.

-

Hypervalent Twist: A conformational rearrangement, or "twist," occurs. This is a crucial step that moves the alkoxy group into the correct plane for a concerted elimination to take place.[6]

-

Reductive Elimination: A five-membered cyclic transition state facilitates the abstraction of the α-proton and the elimination of the product (aldehyde or ketone), along with water and the reduced iodine(III) species, 2-iodosobenzoic acid (IBA).

Applications in Organic Synthesis

IBX is a versatile oxidant capable of effecting a wide range of functional group transformations.

The premier application of IBX is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[11] Reactions are typically clean, high-yielding, and notable for the absence of over-oxidation to carboxylic acids.[1]

Experimental Protocol: General Procedure for Alcohol Oxidation

-

Reagents: Alcohol substrate, IBX (1.5-3.0 equivalents), solvent (e.g., DMSO, EtOAc, CH₂Cl₂/H₂O).

-

Procedure:

-

To a solution or suspension of the alcohol in a suitable solvent, add IBX in one portion.

-

Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 70-80 °C for less soluble systems) and monitor by TLC. Reaction times can range from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Filter the mixture through a pad of celite to remove the insoluble byproduct, 2-iodosobenzoic acid (IBA).

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-